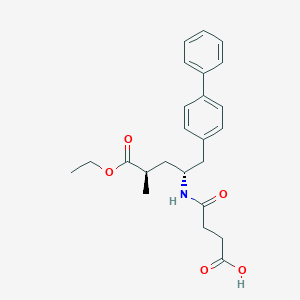
2R,4R-Sacubitril
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2R,4R-Sacubitril is an impurity of Sacubitril . Sacubitril is approved by the Food and Drug Administration for use in combination with valsartan for the treatment of patients with heart failure .
Synthesis Analysis
The synthesis of an advanced sacubitril precursor involves a three-step setup in continuous flow. The key transformation of this cascade is a Suzuki-Miyaura coupling facilitated by a heterogeneous palladium catalyst . The subsequent steps for the synthesis of the target molecule involve Boc-deprotection as well as N-succinylation .Molecular Structure Analysis
The molecular formula of 2R,4R-Sacubitril is C24H29NO5 . The chemical name is 4-(((2R,4R)-1-([1,1’-Biphenyl]-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoic acid .Chemical Reactions Analysis
The key transformation in the synthesis of an advanced sacubitril precursor is a Suzuki-Miyaura coupling facilitated by a heterogeneous palladium catalyst . The subsequent steps involve Boc-deprotection as well as N-succinylation .Physical And Chemical Properties Analysis
The molecular weight of 2R,4R-Sacubitril is 411.49 . It appears as an oil that is colorless to light yellow .Scientific Research Applications
Treatment of Heart Failure
Sacubitril is a crucial and active pharmaceutical ingredient mainly used for the treatment of heart failure, often in combination with valsartan . This combination in a single crystalline supramolecular complex is composed of two molecular moieties .
Antibacterial Applications
Sacubitril derivatives have shown potential as lead compounds for antibacterial activities. The molecular docking in silico studies of sacubitril derivatives were performed against the enzyme – receptor target oxidoreductase enzyme nicotinamide adenine dinucleotide phosphate (NADPH) using AutoDock Tools .
Antifungal Applications
Certain sacubitril derivatives, such as those with acceptor groups, exhibit anti-fungal activities .
Antitubercular (TB) Activities
Sacubitril derivatives with donor groups have shown anti-TB activity. Moreover, cytotoxicity determination of lead compounds on normal human RAW 264.7 cells illustrated that these compounds are non-toxic to human cells and could be potential candidates as new anti-TB drugs .
Use in Ion-Exchange Chromatography
Sacubitril can be used for instrument calibration in ion-exchange chromatography (IC) applications, which can be applied toward environmental or food analysis and quality control .
Synthesis of New Sacubitril Derivatives
New sacubitril derivatives have been synthesized for various applications, including antibacterial, antifungal, and antitubercular activities .
Mechanism of Action
Target of Action
The primary target of 2R,4R-Sacubitril is an enzyme known as neprilysin . Neprilysin is a neutral endopeptidase that typically cleaves natriuretic peptides such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and c-type natriuretic peptide (CNP) .
Mode of Action
2R,4R-Sacubitril is a prodrug that is activated to sacubitrilat (LBQ657) by de-ethylation via esterases . Sacubitrilat inhibits neprilysin, preventing the breakdown of natriuretic peptides . This leads to increased concentrations of these peptides, which are released under atrial and ventricle stress, activating downstream receptors leading to vasodilation, natriuresis, and diuresis .
Biochemical Pathways
The inhibition of neprilysin by 2R,4R-Sacubitril leads to the modulation of several biochemical pathways. It attenuates cardiac fibrosis by inhibiting the TGF-β1/Smad3 and Wnt/β-catenin signaling pathways . It may also modulate the phosphatidylinositol 3-kinase/protein kinase B/glycogen synthase kinase-3β (PI3K/Akt/GSK-3β) pathway .
Pharmacokinetics
As a prodrug, 2r,4r-sacubitril is metabolized into its active form, sacubitrilat, which then exerts its therapeutic effects .
Result of Action
The molecular and cellular effects of 2R,4R-Sacubitril’s action primarily involve the modulation of cardiac remodeling, a cellular and molecular process that occurs during the development of heart failure . By inhibiting neprilysin and increasing the concentration of natriuretic peptides, 2R,4R-Sacubitril promotes vasodilation, natriuresis, and diuresis, which can alleviate symptoms of heart failure .
properties
IUPAC Name |
4-[[(2R,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t17-,21-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNXFZCZUAOOQC-DYESRHJHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)C[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

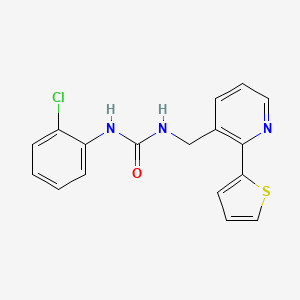
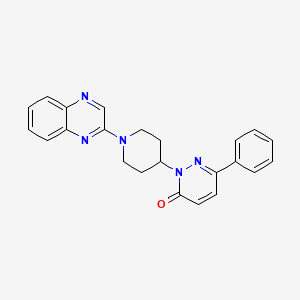
![1-(2-chloro-6-fluorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]methanesulfonamide](/img/structure/B2589698.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-2-carboxamide](/img/structure/B2589699.png)
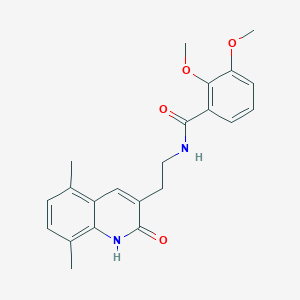
![N-(4-chlorophenyl)-2-{[4-(4-chlorophenyl)-1-ethyl-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydropyrimidin-2-yl]thio}acetamide](/img/structure/B2589704.png)

![4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2589706.png)
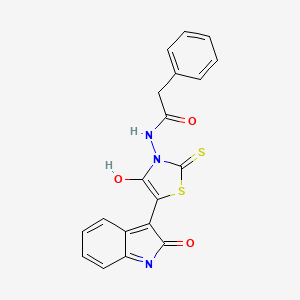
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2589708.png)
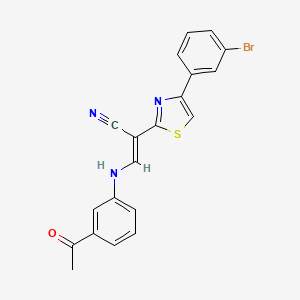
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2589713.png)
![3,4-difluoro-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline](/img/structure/B2589714.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole](/img/structure/B2589715.png)